molecular formula C7H9ClO3S2 B13619267 2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride

2-(Thiophen-2-ylmethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13619267
M. Wt: 240.7 g/mol
InChI Key: PLPAQJPOUPMMDL-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride is an organic compound that features a thiophene ring, an ether linkage, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride typically involves the reaction of thiophen-2-ylmethanol with ethane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Oxidized thiophene derivatives: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

2-[(Thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(thiophen-2-yl)methoxy]ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic applications to modify or create new molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the thiophene ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and properties.

    2-(Thiophen-2-yl)ethanesulfonyl chloride: Similar structure but without the ether linkage.

Uniqueness

The thiophene ring can participate in additional reactions compared to simpler sulfonyl chlorides, providing more versatility in synthetic applications .

Properties

Molecular Formula

C7H9ClO3S2

Molecular Weight

240.7 g/mol

IUPAC Name

2-(thiophen-2-ylmethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C7H9ClO3S2/c8-13(9,10)5-3-11-6-7-2-1-4-12-7/h1-2,4H,3,5-6H2

InChI Key

PLPAQJPOUPMMDL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COCCS(=O)(=O)Cl

Origin of Product

United States

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